ETHYL 4-{[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]CARBONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
説明
The compound ETHYL 4-{[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]CARBONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a heterocyclic organic molecule featuring:
- A tetrahydro-1(2H)-pyrazine ring, a partially saturated six-membered ring containing two nitrogen atoms.
- A carbonyl group bridging the pyrazine ring to a 3-(2-chlorophenyl)-5-methyl-isoxazole moiety.
- An ethyl ester functional group at the pyrazine carboxylate position.
特性
IUPAC Name |
ethyl 4-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O4/c1-3-25-18(24)22-10-8-21(9-11-22)17(23)15-12(2)26-20-16(15)13-6-4-5-7-14(13)19/h4-7H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEFNTVNKRYTIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]CARBONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multiple steps. One common approach is the reaction of 2-chlorobenzaldehyde with methyl isoxazole-5-carboxylate under basic conditions to form the isoxazole intermediate. This intermediate is then reacted with ethyl 4-aminotetrahydro-1(2H)-pyrazinecarboxylate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
化学反応の分析
Types of Reactions
ETHYL 4-{[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]CARBONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Pharmacological Applications
-
Anticancer Activity :
- Research indicates that compounds containing isoxazole rings often exhibit significant anticancer properties. For instance, derivatives similar to ethyl 4-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}tetrahydro-1(2H)-pyrazinecarboxylate have shown efficacy against various cancer cell lines, including breast and prostate cancer cells. These compounds may induce apoptosis or inhibit cell proliferation through mechanisms involving cell cycle arrest and modulation of signaling pathways .
-
Anti-inflammatory Effects :
- Isoxazole derivatives are frequently studied for their anti-inflammatory properties. Ethyl 4-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}tetrahydro-1(2H)-pyrazinecarboxylate may inhibit pro-inflammatory cytokines and enzymes, contributing to reduced inflammation in various models of inflammatory diseases .
- Antimicrobial Activity :
Synthetic Methods
The synthesis of ethyl 4-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}tetrahydro-1(2H)-pyrazinecarboxylate typically involves multi-step reactions including the formation of the isoxazole ring and subsequent coupling with the tetrahydro-pyrazine moiety. Various synthetic routes have been explored to optimize yield and reduce environmental impact by minimizing hazardous reagents .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer activity of ethyl 4-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}tetrahydro-1(2H)-pyrazinecarboxylate against MDA-MB-231 breast cancer cells. The compound demonstrated an IC50 value indicating significant cytotoxicity, leading to further investigation into its mechanism of action involving cell cycle arrest at the G2 phase .
Case Study 2: Anti-inflammatory Mechanism
In another study, the compound was tested for its ability to modulate inflammatory responses in vitro. Results showed a marked decrease in the production of TNF-alpha and IL-6 in macrophage cultures treated with the compound, suggesting a potential role in managing chronic inflammatory conditions .
作用機序
The mechanism of action of ETHYL 4-{[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]CARBONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
類似化合物との比較
ETHYL 2-({[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]CARBONYL}AMINO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Key Differences :
- Core Structure : Replaces the pyrazine ring with a 4,5,6,7-tetrahydro-1-benzothiophene (a sulfur-containing bicyclic system).
- Linkage: Features an amide bond (carbonyl-amino) instead of a direct carbonyl linkage.
- Molecular Weight : 458.968 g/mol (C23H23ClN2O4S), higher due to the benzothiophene and sulfur atom .
Implications :
- The sulfur atom may enhance lipophilicity, affecting membrane permeability.
- The benzothiophene core could alter metabolic stability compared to the pyrazine analog.
Cloxacillin Benzathine Monohydrate
Key Differences :
Implications :
- The β-lactam ring confers antibacterial activity by inhibiting bacterial cell wall synthesis.
- The presence of a sodium salt and hydrate improves solubility, unlike the neutral ethyl ester in the target compound.
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione
Key Differences :
Implications :
- The triazole-thione system may coordinate metals or inhibit enzymes like xanthine oxidase.
- Hydrogen bonding (N—H···O/S) enhances crystallinity and stability, which could differ from the pyrazine compound’s solid-state behavior.
Structural and Functional Data Table
Research Findings and Implications
- Bioactivity : The target compound’s isoxazole-pyrazine structure may target enzymes like cyclooxygenase or kinases, unlike Cloxacillin’s β-lactam (cell wall synthesis) or triazole-thione’s metal-binding roles .
- Solubility and Stability : The ethyl ester group in the target compound likely reduces solubility compared to Cloxacillin’s ionic sodium salt. Benzothiophene derivatives (e.g., ) may exhibit higher logP values, favoring CNS penetration .
- Synthetic Accessibility : The pyrazine core is less synthetically complex than β-lactams, which require specialized ring closure techniques .
生物活性
Ethyl 4-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}tetrahydro-1(2H)-pyrazinecarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Formula
- Molecular Formula : C18H20ClN3O3
- Molecular Weight : 363.82 g/mol
Structural Features
The compound features:
- A tetrahydro-pyrazine ring.
- An isoxazole moiety with a chlorophenyl substituent.
- An ethyl ester functional group.
The biological activity of ethyl 4-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}tetrahydro-1(2H)-pyrazinecarboxylate can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes like inflammation and cell proliferation.
- Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways that govern physiological responses.
- Gene Expression Regulation : The compound could alter the expression of genes involved in disease processes, providing a basis for its therapeutic potential.
Therapeutic Applications
Research has indicated several potential therapeutic applications:
- Anti-inflammatory Activity : Studies suggest that the compound may reduce inflammatory responses, making it a candidate for treating conditions like arthritis.
- Antitumor Properties : Preliminary investigations have shown that it may inhibit tumor cell growth in vitro, indicating potential as an anticancer agent.
In Vitro Studies
- Anti-inflammatory Effects : In a study examining the compound's effects on human monocytes, it was found to significantly reduce the production of pro-inflammatory cytokines (e.g., TNF-alpha) when stimulated with lipopolysaccharides (LPS) .
- Anticancer Activity : A cell viability assay demonstrated that ethyl 4-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}tetrahydro-1(2H)-pyrazinecarboxylate inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells, with IC50 values ranging from 10 to 30 µM .
In Vivo Studies
- Animal Models of Inflammation : In murine models of acute inflammation, administration of the compound resulted in reduced paw edema and lower levels of inflammatory markers in serum .
- Tumor Growth Inhibition : In xenograft models, treatment with the compound led to significant tumor size reduction compared to control groups, indicating its potential as an effective anticancer therapy .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the critical steps in the multi-step synthesis of this compound, and how do reaction conditions influence yield?
- Answer: The synthesis typically involves sequential coupling of isoxazole and piperazine derivatives. Key steps include:
- Step 1: Formation of the isoxazole core via cyclization of hydroxylamine derivatives with diketones under acidic conditions .
- Step 2: Introduction of the chlorophenyl group via nucleophilic aromatic substitution (SNAr) using 2-chlorophenyl boronic acid in the presence of a Pd catalyst .
- Step 3: Piperazine ring functionalization through esterification or carbamoylation, requiring anhydrous solvents (e.g., DMF) and bases like K₂CO₃ to drive the reaction .
- Optimization: Solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) significantly impact reaction efficiency. For example, higher yields (>75%) are reported in DMF due to improved solubility of intermediates .
Q. Which spectroscopic and chromatographic methods are most reliable for structural confirmation?
- Answer: A combination of techniques is required:
- NMR: ¹H and ¹³C NMR confirm the integration of the chlorophenyl proton (δ 7.2–7.5 ppm) and the methyl group on the isoxazole (δ 2.3 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the piperazine region .
- Mass Spectrometry: High-resolution MS (HRMS) with ESI+ ionization verifies the molecular ion ([M+H]⁺) and fragmentation patterns matching the ester and isoxazole moieties .
- HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) and identifies byproducts from incomplete coupling reactions .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the compound’s reactivity and interaction with biological targets?
- Answer:
- Reactivity Analysis: DFT calculations (e.g., B3LYP/6-31G* basis set) model charge distribution, revealing nucleophilic sites on the piperazine nitrogen and electrophilic regions on the isoxazole carbonyl. This predicts susceptibility to hydrolysis under acidic conditions .
- Biological Interactions: Molecular docking (AutoDock Vina) identifies potential binding to kinase enzymes (e.g., EGFR), where the chlorophenyl group occupies hydrophobic pockets, and the piperazine forms hydrogen bonds with catalytic residues .
- Validation: Compare computational results with experimental IC₅₀ values from kinase inhibition assays to refine docking parameters .
Q. How should researchers resolve contradictions in biological activity data across different assays?
- Answer: Contradictions often arise from assay-specific conditions. Mitigation strategies include:
- Assay Standardization: Use a common cell line (e.g., HeLa) and control compounds (e.g., staurosporine for kinase inhibition) to normalize results .
- Metabolic Stability Testing: Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation .
- Dose-Response Curves: Generate full curves (e.g., 0.1–100 µM) to distinguish true inactivity from suboptimal dosing. For example, a compound showing weak activity in MTT assays (IC₅₀ > 50 µM) may exhibit potent inhibition in target-specific enzymatic assays (IC₅₀ < 1 µM) .
Q. What strategies optimize the compound’s selectivity for specific protein targets?
- Answer:
- Structural Modifications: Replace the ethyl ester with bulkier tert-butyl groups to reduce off-target binding to esterase-rich proteins .
- Fragment-Based Design: Use the isoxazole-piperazine core as a scaffold and introduce substituents (e.g., fluorine at the 3-position of the chlorophenyl ring) to enhance affinity for kinases over GPCRs .
- Selectivity Screening: Profile the compound against panels of related targets (e.g., KinomeScan) to identify cross-reactivity and guide iterative design .
Methodological Considerations
Q. What are best practices for analyzing stability under physiological conditions?
- Protocol:
- pH Stability: Incubate the compound in buffers (pH 2–9) at 37°C for 24h. Monitor degradation via HPLC, noting rapid ester hydrolysis at pH < 4 .
- Plasma Stability: Use human plasma (37°C, 1–6h) with EDTA to inhibit esterases. Quench with acetonitrile and quantify parent compound loss via LC-MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
